LY294002

Content Navigation

CAS Number

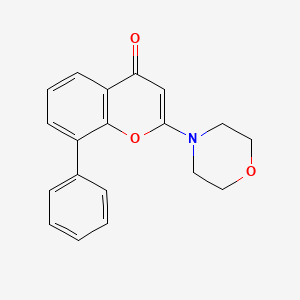

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

LY294002 is a synthetic, cell-permeable morpholine-based compound that functions as a potent, reversible, and ATP-competitive inhibitor of phosphoinositide 3-kinases (PI3Ks). It is widely used as a research tool to investigate the PI3K/Akt signaling pathway, which is critical in regulating cell growth, proliferation, survival, and motility. Unlike the natural product Wortmannin, LY294002 offers greater chemical stability in solution and a reversible mechanism of action, making it a distinct and often necessary choice for specific experimental designs.

References

- [1] Vlahos, C. J., Matter, W. F., Hui, K. Y., & Brown, R. F. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). Journal of Biological Chemistry, 269(7), 5241–5248.

- [2] Walker, E. H., Perisic, O., Ried, C., Stephens, L., & Williams, R. L. (2000). Structural determinants of phosphoinositide 3-kinase inhibition by wortmannin, LY294002, quercetin, myricetin, and staurosporine. Molecular cell, 6(4), 909-919.

- [23] Vanhaesebroeck, B., Perry, M. W. D., Brown, J. R., André, F., & Okkenhaug, K. (2021). PI3K inhibitors are finally coming of age. Nature reviews. Drug discovery, 20(10), 741–769.

- [27] LY294002. Wikipedia. Retrieved from https://en.wikipedia.org/wiki/LY294002

- [28] Gao, N., Zhang, Z., Jiang, B. H., & Shi, X. (2009). LY294002 induces differentiation and inhibits invasion of glioblastoma cells by targeting GSK-3beta and MMP. Cancer biology & therapy, 8(20), 1957–1962.

Substituting LY294002 with seemingly similar compounds like Wortmannin or its own hydrochloride salt can compromise experimental outcomes. Wortmannin is a covalent, irreversible inhibitor with poor stability in solution, making it unsuitable for studies requiring temporal control of PI3K activity or long-term cell culture assays. In contrast, LY294002's reversible, ATP-competitive binding allows for washout experiments and provides greater stability for reproducible results. Furthermore, the choice between LY294002 free base and its hydrochloride salt directly impacts solubility characteristics; the free base is highly soluble in organic solvents like DMSO, common for in vitro stock solutions, while salt forms are typically selected for aqueous solubility, which may be less suitable for standard cell-based assays.

References

- [11] Wortmannin. Wikipedia. Retrieved from https://en.wikipedia.org/wiki/Wortmannin

- [27] LY294002. Wikipedia. Retrieved from https://en.wikipedia.org/wiki/LY294002

- [32] Falasca, M., Selvaggi, F., Buccione, R., & Maffucci, T. (2002). Inhibition of the Phosphatidylinositol 3′-Kinase-AKT Pathway Induces Apoptosis in Pancreatic Carcinoma Cells in Vitro and in Vivo. Clinical Cancer Research, 8(10), 3258-3266.

Reversible Inhibition Mechanism Enables Experimental Flexibility Over Irreversible Wortmannin

LY294002 is a reversible, ATP-competitive inhibitor of PI3K, a critical mechanistic difference from Wortmannin, which is a covalent, irreversible inhibitor. This property allows for the removal of the inhibitory effect through washout procedures, enabling the study of pathway reactivation and dynamic cellular processes that are not possible with the permanent inhibition caused by Wortmannin.

| Evidence Dimension | Mechanism of Inhibition |

| Target Compound Data | Reversible, ATP-competitive |

| Comparator Or Baseline | Wortmannin: Covalent, irreversible |

| Quantified Difference | Qualitative mechanistic difference |

| Conditions | In vitro kinase assays and cell-based models |

This enables experimental designs requiring temporal control of PI3K signaling, such as washout and recovery studies, which are impossible to perform with an irreversible inhibitor.

Superior Solubility in DMSO for Standardized In Vitro Assays

LY294002 as a free base exhibits high solubility in organic solvents commonly used for preparing stock solutions in cell-based research, such as DMSO (up to 36 mg/mL) and ethanol (up to 16.5 mg/mL). In contrast, its aqueous solubility is very low (approx. 0.05 µg/mL in PBS), making the free base form the standard choice for workflows that rely on DMSO stocks for dilution into culture media. This avoids the potential formulation challenges and poor bioavailability associated with direct dissolution of poorly soluble compounds in aqueous buffers.

| Evidence Dimension | Solubility |

| Target Compound Data | 36 mg/mL (in DMSO) |

| Comparator Or Baseline | 0.05 µg/mL (in PBS, pH 7.2) |

| Quantified Difference | >700,000-fold higher solubility in DMSO vs. PBS |

| Conditions | Standard laboratory temperature |

High DMSO solubility ensures reliable and reproducible preparation of concentrated stock solutions, simplifying dilutions for cell culture experiments and minimizing solvent-related artifacts.

Defined Broad-Spectrum Potency Across Class I PI3K Isoforms

LY294002 demonstrates broad inhibitory activity across Class I PI3K isoforms with IC50 values in the sub-micromolar to low-micromolar range. Reported potencies are 0.5 µM for PI3Kα, 0.97 µM for PI3Kβ, and 0.57 µM for PI3Kδ. This contrasts with the natural product Wortmannin, which is significantly more potent with a pan-PI3K IC50 of ~3 nM, but suffers from instability and irreversibility. It also differs from next-generation inhibitors like PI-103, which exhibit much higher potency (e.g., PI3Kα IC50 = 2-8 nM) and dual activity against mTOR. The moderate, broad-spectrum potency of LY294002 makes it a well-characterized tool for studying general PI3K pathway function without the extreme potency or differing selectivity profile of alternatives.

| Evidence Dimension | IC50 (PI3Kα) |

| Target Compound Data | 0.5 µM (500 nM) |

| Comparator Or Baseline | Wortmannin: ~3 nM; PI-103: ~2-8 nM |

| Quantified Difference | ~167-fold less potent than Wortmannin; ~60-250-fold less potent than PI-103 |

| Conditions | In vitro cell-free kinase assays |

This established, moderate potency profile makes LY294002 a reliable and cost-effective choice for applications where pan-Class I PI3K inhibition is desired without the complexities of ultra-high potency or dual-target inhibitors.

Enhanced Chemical Stability for Improved Experimental Reproducibility

LY294002 is noted for being more stable in solution compared to Wortmannin. Wortmannin has a short half-life in tissue culture (approx. 10 minutes) due to a highly reactive C20 carbon, which can lead to rapid degradation and loss of activity, compromising the reproducibility of longer experiments. The superior stability of LY294002 ensures a more consistent compound concentration over the course of typical cell culture experiments (e.g., 24-72 hours), leading to more reliable and reproducible data.

| Evidence Dimension | Chemical Stability in Solution |

| Target Compound Data | More stable |

| Comparator Or Baseline | Wortmannin: Less stable (half-life ~10 min in culture) |

| Quantified Difference | Significant improvement in effective experimental half-life |

| Conditions | Aqueous buffers and cell culture media |

Greater stability reduces experimental variability and ensures that the observed biological effect is due to a consistent concentration of the inhibitor throughout the assay duration.

Dynamic Signaling Studies Requiring Reversible PI3K Inhibition

For experiments designed to study the consequences of both inhibiting and subsequently restoring PI3K pathway activity, LY294002 is the appropriate tool. Its reversible binding mechanism allows for inhibitor washout and observation of downstream signaling recovery, a critical advantage over the irreversible inhibitor Wortmannin.

Standard In Vitro Cell Proliferation and Apoptosis Assays

As a well-characterized, stable, and broadly effective pan-Class I PI3K inhibitor, LY294002 is a benchmark compound for inducing cell cycle arrest and apoptosis through pathway inhibition. Its high solubility in DMSO facilitates easy and reproducible preparation for standard cell culture workflows.

Validating Phenotypes from Genetic Models of PI3K Pathway Activation

In studies involving cell lines with known activating mutations in PIK3CA or loss of PTEN, LY294002 serves as a reliable pharmacological tool to confirm that observed phenotypes are dependent on PI3K signaling. Its broad action across isoforms ensures inhibition of the dysregulated pathway.

References

- [23] Vanhaesebroeck, B., Perry, M. W. D., Brown, J. R., André, F., & Okkenhaug, K. (2021). PI3K inhibitors are finally coming of age. Nature reviews. Drug discovery, 20(10), 741–769.

- [27] LY294002. Wikipedia. Retrieved from https://en.wikipedia.org/wiki/LY294002

- [28] Gao, N., Zhang, Z., Jiang, B. H., & Shi, X. (2009). LY294002 induces differentiation and inhibits invasion of glioblastoma cells by targeting GSK-3beta and MMP. Cancer biology & therapy, 8(20), 1957–1962.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

Molecular Mechanism Mediating Cytotoxic Activity of Cabazitaxel in Docetaxel-resistant Human Prostate Cancer Cells

Hiromitsu Watanabe, Asuka Kawakami, Ryo Sato, Kyohei Watanabe, Yuto Matsushita, Hideaki MiyakePMID: 34281834 DOI: 10.21873/anticanres.15167

Abstract

Cabazitaxel is known to be effective in patients with castration-resistant prostate cancer (CRPC) showing resistance to docetaxel. The objective of this study was to investigate the molecular mechanism mediating cytotoxic activity of cabazitaxel in docetaxel-resistant human CRPC cells.Parental human CRPC cell line PC3 (PC3/P) was continuously exposed to increasing doses of docetaxel, and a cell line resistant to docetaxel, PC3/R, was developed. Phenotypic differences between these cell lines were investigated.

There were no significant differences in sensitivity to cabazitaxel between PC3/P and PC3/R. In PC3/P, both docetaxel and cabazitaxel markedly inhibited the phosphorylation of AKT serine/threonine kinase 1 (AKT) and p44/42 mitogen-activated protein kinase (MAPK). In PC3/R, however, phosphorylation of AKT and p44/42 MAPK were maintained following treatment with docetaxel, whereas treatment with cabazitaxel resulted in the marked down-regulation of phosphorylation of AKT but not that of p44/42 MAPK. Furthermore, additional treatment of PC3/R with a specific inhibitor of AKT significantly enhanced the cytotoxic activity of docetaxel but not that of cabazitaxel. Growth of PC3/R in nude mice after treatment with cabazitaxel was significantly inhibited compared with that after treatment with docetaxel.

Antitumor activity of cabazitaxel in docetaxel-resistant CRPC cells was explained, at least in part, by the inactivation of persistently phosphorylated AKT even after treatment with docetaxel.

Autophagy inhibitors 3-MA and LY294002 repress osteoclastogenesis and titanium particle-stimulated osteolysis

Weishen Chen, Guoyan Xian, Minghui Gu, Baiqi Pan, Xiaoyu Wu, Yongyu Ye, Linli Zheng, Ziji Zhang, Puyi ShengPMID: 34052845 DOI: 10.1039/d1bm00691f

Abstract

Aseptic loosening caused by peri-implant osteolysis (PIO) is a common complication after joint replacement, and there is still no better treatment than revision surgery. The wear particle-induced inflammation response, especially subsequent osteoclastic bone resorption, is responsible for PIO. As the importance of wear particles in inducing autophagy in cells around the prosthesis in PIO has been discovered, this might be a central process underlying aseptic loosening. However, the role of autophagy induced by wear particles in osteoclastogenesis during PIO remains unclear. In this study, we investigated the role of autophagy in osteoclastogenesis and verified it in a mouse calvarial osteolysis model. We found that osteoclasts were increased in the interface membranes of patients with aseptic loosening. In vitro, knocking down the Atg5 gene or using autophagy inhibitors (3-MA, LY294002) to inhibit autophagy was found to repress osteoclastogenesis and decrease expression of the osteoclast-related genes TRAP, cathepsin K, and matrix metalloprotein 9 (MMP-9) with or without titanium (Ti) particles. In vivo, 3-MA and LY294002 repressed Ti particle-stimulated osteolysis and osteoclastogenesis and reduced expression of the pro-inflammatory factors TNF-α, IL-1β, and IL-6. Our results suggest that 3-MA and LY294002 might be the potential medicines to prevent and treat PIO and aseptic loosening.Cytoprotection against Oxidative Stress by Methylnissolin-3-

Xiaohua Wu, Jian Xu, Yousheng Cai, Yuejun Yang, Yuancai Liu, Shugeng CaoPMID: 34202670 DOI: 10.3390/molecules26133852

Abstract

is a famous herb found among medicinal and food plants in East and Southeastern Asia. The Nrf2-ARE assay-guided separation of an extract from Jing liqueur led to the identification of a nontoxic Nrf2 activator, methylnissolin-3--β-d-glucopyranoside (MNG, a component of

). Nrf2 activation by MNG has not been reported before. Using Western Blot, RT-qPCR and imaging, we investigated the cytoprotective effect of MNG against hydrogen peroxide-induced oxidative stress. MNG induced the expression of Nrf2, HO-1 and NQO1, accelerated the translocation of Nrf2 into nuclei, and enhanced the phosphorylation of AKT. The MNG-induced expression of Nrf2, HO-1, and NQO1 were abolished by Nrf2 siRNA, while the MNG-induced expression of Nrf2 and HO-1 was abated and the AKT phosphorylation was blocked by LY294002 (a PI3K inhibitor). MNG reduced intracellular ROS generation. However, the protection of MNG against the H

O

insult was reversed by Nrf2 siRNA with decreased cell viability. The enhancement of Nrf2 and HO-1 by MNG upon H

O

injury was reduced by LY294002. These data showed that MNG protected EA.hy926 cells against oxidative damage through the Nrf2/HO-1 and at least partially the PI3K/Akt pathways.

Cyclin-Dependent Kinase Inhibitor BMI-1026 Induces Apoptosis by Downregulating Mcl-1 (L) and c-FLIP (L) and Inactivating p-Akt in Human Renal Carcinoma Cells

Dong Eun Kim, Jinho Lee, Jong Wook Park, Hyunsu Kang, Yu Ri Nam, Taeg Kyu Kwon, Ki-Suk Kim, Shin KimPMID: 33924053 DOI: 10.3390/ijms22084268

Abstract

Previous studies have investigated the inhibitory effect of BMI-1026 on cyclin-dependent kinase 1 in vitro. However, the molecular mechanisms by which BMI-1026 treatment leads to cancer cell death remain unclear. This study was conducted to investigate the anticancer mechanisms of BMI-1026 on human renal carcinoma Caki cells. BMI-1026 induced apoptosis in association with the cleavage of poly(ADP-ribose) polymerase and pro-caspase-3 and the release of apoptosis-inducing factor and cytochromefrom mitochondria in Caki cells. BMI-1026-induced apoptosis was inhibited by the pan-caspase inhibitor z-VAD-fmk. Furthermore, BMI-1026 downregulated Bcl-2 and X-linked inhibitor of apoptosis protein (XIAP) at the transcriptional level and Mcl-1 (L) and cellular FADD-like IL-1β-converting enzyme inhibitory protein (c-FLIP (L)) at the post-transcriptional level. Interestingly, Mcl-1 (L) and c-FLIP (L), but not Bcl-2 or XIAP, played important roles in BMI-1026-induced Caki cell apoptosis. Although the constitutively active form of Akt did not attenuate BMI-1026-induced apoptosis, blockade of the PI3K/Akt pathway using a subcytotoxic concentration of the PI3K/Akt inhibitor LY294002 enhanced Caki cell apoptosis induced by BMI-1026. Electrophysiological safety was confirmed by determining the cardiotoxicity of BMI-1026 via left ventricular pressure analysis. These results suggest that BMI-1026 is a potent multitarget anticancer agent with electrophysiological safety and should be further investigated.

Involvement of PI3K Pathway in Glioma Cell Resistance to Temozolomide Treatment

Adrian Zając, Joanna Sumorek-Wiadro, Ewa Langner, Iwona Wertel, Aleksandra Maciejczyk, Bożena Pawlikowska-Pawlęga, Jarosław Pawelec, Magdalena Wasiak, Monika Hułas-Stasiak, Dorota Bądziul, Wojciech Rzeski, Michał Reichert, Joanna Jakubowicz-GilPMID: 34068110 DOI: 10.3390/ijms22105155

Abstract

The aim of the study was to investigate the anticancer potential of LY294002 (PI3K inhibitor) and temozolomide using glioblastoma multiforme (T98G) and anaplastic astrocytoma (MOGGCCM) cells. Apoptosis, autophagy, necrosis, and granules in the cytoplasm were identified microscopically (fluorescence and electron microscopes). The mitochondrial membrane potential was studied by flow cytometry. The activity of caspases 3, 8, and 9 and Akt was evaluated fluorometrically, while the expression of Beclin 1, PI3K, Akt, mTOR, caspase 12, and Hsp27 was determined by immunoblotting. SiRNA was used to block Hsp27 and PI3K expression. Cell migration and localization of Hsp27 were tested with the wound healing assay and immunocytochemistry, respectively. LY294002 effectively diminished the migratory potential and increased programmed death of T98G and MOGGCCM. Autophagy was dominant in MOGGCCM, while apoptosis was dominant in T98G. LY294002 with temozolomide did not potentiate cell death but redirected autophagy toward apoptosis, which was correlated with ER stress. A similar effect was observed after blocking PI3K expression with siRNA. Transfection with Hsp27 siRNA significantly increased apoptosis related to ER stress. Our results indicate that inhibition of the PI3K/Akt/mTOR pathway sensitizes glioma cells to apoptosis upon temozolomide treatment, which was correlated with ER stress. Hsp27 increases the resistance of glioma cells to cell death upon temozolomide treatment.5-Lipoxygenase inhibition reduces inflammation and neuronal apoptosis via AKT signaling after subarachnoid hemorrhage in rats

Liu Liu, Ping Zhang, Zhaosi Zhang, Yidan Liang, Hong Chen, Zhaohui He, Xiaochuan Sun, Zongduo Guo, Yongbing DengPMID: 33878031 DOI: 10.18632/aging.202869

Abstract

Early brain injury (EBI) is a major contributor to the high mortality and morbidity after subarachnoid hemorrhage (SAH). Inflammatory responses and neuronal apoptosis are important causes of EBI. Because 5- lipoxygenase (5-LOX) is known to be involved various central nervous system diseases, we investigated the effects of 5-LOX inhibition during EBI after SAH. Zileuton and LY294002 were used to inhibit expression of 5-LOX and Akt, respectively. We found that 5-LOX expression was significantly increased in the cytoplasm of cortical neurons after SAH and was accompanied by upregulated expression of the inflammatory factors LTB4, TNF-α, IL-1β and IL-6; upregulation of the pro-apoptotic factor Bax; downregulation of the anti-apoptotic factor Bcl-2; and an increased apoptosis rate. Gastric Zileuton administration significantly suppressed all of those effects and improved neurological function. Zileuton also upregulated activated (phosphorylated) AKT levels, and these beneficial effects of Zileuton were abolished by intracerebroventricular infusion of the PI3K inhibitor LY294002. Taken together, these findings indicate that 5-LOX mediates pro-inflammatory and pro-apoptotic effects that contribute to EBI after SAH and that those effects are suppressed by activation of PI3K/Akt signaling. This suggests targeting 5-LOX may be an effective approach to treating EBI after SAH.The structural dynamics of macropinosome formation and PI3-kinase-mediated sealing revealed by lattice light sheet microscopy

Shayne E Quinn, Lu Huang, Jason G Kerkvliet, Joel A Swanson, Steve Smith, Adam D Hoppe, Robert B Anderson, Natalie W Thiex, Brandon L ScottPMID: 34376698 DOI: 10.1038/s41467-021-25187-1

Abstract

Macropinosomes are formed by shaping actin-rich plasma membrane ruffles into large intracellular organelles in a phosphatidylinositol 3-kinase (PI3K)-coordinated manner. Here, we utilize lattice lightsheet microscopy and image visualization methods to map the three-dimensional structure and dynamics of macropinosome formation relative to PI3K activity. We show that multiple ruffling morphologies produce macropinosomes and that the majority form through collisions of adjacent PI3K-rich ruffles. By combining multiple volumetric representations of the plasma membrane structure and PI3K products, we show that PI3K activity begins early throughout the entire ruffle volume and continues to increase until peak activity concentrates at the base of the ruffle after the macropinosome closes. Additionally, areas of the plasma membrane rich in ruffling had increased PI3K activity and produced many macropinosomes of various sizes. Pharmacologic inhibition of PI3K activity had little effect on the rate and morphology of membrane ruffling, demonstrating that early production of 3'-phosphoinositides within ruffles plays a minor role in regulating their morphology. However, 3'-phosphoinositides are critical for the fusogenic activity that seals ruffles into macropinosomes. Taken together, these data indicate that local PI3K activity is amplified in ruffles and serves as a priming mechanism for closure and sealing of ruffles into macropinosomes.Melatonin protects against focal cerebral ischemia-reperfusion injury in diabetic mice by ameliorating mitochondrial impairments: involvement of the Akt-SIRT3-SOD2 signaling pathway

Lian Liu, Quan Cao, Wenwei Gao, Bingyu Li, Zhongyuan Xia, Bo ZhaoPMID: 34118791 DOI: 10.18632/aging.203137

Abstract

Diabetic patients are more vulnerable to cerebral ischemia-reperfusion (CIR) injury and have a worse prognosis and higher mortality after ischemic stroke than non-diabetic counterparts. Melatonin can exert neuroprotective effects against CIR injury in nondiabetic animal models. However, its effects on diabetic CIR injury and the underlying mechanisms remain unclarified. Herein, we found that melatonin administration improved neurological deficit, cerebral infarct volume, brain edema, and cell viability, reduced mitochondrial swelling, reactive oxygen species generation, and cytoplasmic cytochrome C release, and increased mitochondrial antioxidant enzymes activities, adenosine triphosphate production, and mitochondrial membrane potential in both streptozotocin-induced diabetic mice and high glucose-treated HT22 cells. Importantly, melatonin also activated protein kinase B (Akt) and sirtuin 3 (SIRT3)/superoxide dismutase 2 (SOD2) signaling and upregulated mitochondrial biogenesis-related transcription factors. However, these effects were largely attenuated by LY294002 (a specific Akt signaling blocker) administration. Additionally, 3-TYP (a selective SIRT3 inhibitor) and SIRT3 siRNA inhibited the above protective effects of melatonin as well as the upregulation of SIRT3 and the decrease of SOD2 acetylation but did not affect the p-Akt/Akt ratio. Overall, we demonstrate that melatonin can alleviate CIR injury in diabetic mice by activating Akt-SIRT3-SOD2 signaling and subsequently improving mitochondrial damage.Explore Compound Types